Brucine sulfate

Pharmacology Formulation Science In Vitro Assay Development

Select Brucine sulfate (CAS 4845-99-2) for its critically enhanced aqueous solubility, enabling direct dissolution in physiological buffers—a property the free base lacks. This water-soluble salt is the preferred form for glycine receptor electrophysiology and ligand-binding assays, eliminating confounding organic co-solvents. It also serves as a cost-effective chiral resolving agent for (±)-ibuprofen and (±)-flurbiprofen via diastereomeric salt formation, and as a well-characterized comparator in structure-toxicity studies (LD50 ~45.5-fold higher than strychnine). Research-grade ≥98% purity; bulk quantities available.

Molecular Formula C23H28N2O8S
Molecular Weight 492.5 g/mol
CAS No. 4845-99-2
Cat. No. B213112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucine sulfate
CAS4845-99-2
Molecular FormulaC23H28N2O8S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O
InChIInChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1
InChIKeyJBQBSCWFZJGIQL-SUJBTXFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brucine Sulfate CAS 4845-99-2 Procurement Guide: Core Identity and Research Context


Brucine sulfate (CAS 4845-99-2), a water-soluble sulfate salt of the monoterpenoid indole alkaloid brucine, is derived from the seeds of Strychnos nux-vomica L. [1]. It exists as a white crystalline solid with a molecular formula of C46H54N4O12S and molecular weight of 887.006 [1]. As the sulfate salt form of brucine (a 2,3-dimethoxystrychnidin-10-one derivative), it serves as a glycine receptor antagonist [2] and is employed as a chiral resolving agent in analytical chemistry and organic synthesis . Unlike its free base counterpart (brucine), the sulfate salt exhibits substantially enhanced aqueous solubility [1], a critical physicochemical property that distinguishes it for controlled in vitro dosing and mechanistic studies [2]. Brucine sulfate is recognized as a highly toxic alkaloid that targets the central nervous system, necessitating strict handling protocols in research environments [3].

Brucine Sulfate vs. Brucine Free Base: Why Salt Form Selection Determines Experimental Utility


Generic substitution between brucine sulfate and its free base counterpart, or with the closely related alkaloid strychnine, is scientifically inadvisable due to marked differences in physicochemical properties, pharmacological selectivity, and toxicity profiles. The free base brucine exhibits poor aqueous solubility [1], severely limiting its utility in aqueous assay systems and requiring organic co-solvents that can confound biological readouts. Brucine sulfate, by contrast, is freely water-soluble [2], enabling more controlled and reproducible dosing in in vitro experiments [3]. Furthermore, while both brucine and strychnine are glycine receptor antagonists, their receptor subtype selectivity and allosteric modulation profiles at muscarinic acetylcholine receptors diverge significantly [4], precluding their use as interchangeable pharmacological tools. These fundamental distinctions underscore why brucine sulfate must be selected based on specific experimental requirements rather than assumed class-level interchangeability. The quantitative evidence presented below substantiates these differentiation claims.

Brucine Sulfate Comparative Evidence: Quantified Differentiation vs. Closest Analogs


Aqueous Solubility Advantage: Brucine Sulfate vs. Brucine Free Base

Brucine sulfate exhibits substantially enhanced aqueous solubility compared to brucine free base, a critical differentiation that directly impacts experimental utility. The free base form of brucine is poorly water-soluble, a limitation that has been explicitly cited as restricting its clinical and research applications [1]. Brucine sulfate, as a water-soluble salt, enables dissolution in aqueous buffer systems without requiring organic co-solvents such as DMSO or ethanol, thereby eliminating potential solvent-induced confounding effects in biological assays [2]. While exact solubility values in mg/mL for the sulfate salt are formulation-dependent and may vary with hydration state, vendor specifications indicate that brucine sulfate heptahydrate (CAS 60583-39-3) is water-soluble, whereas the free base requires organic solvents for dissolution [3].

Pharmacology Formulation Science In Vitro Assay Development

Toxicity Differential: Brucine vs. Strychnine LD50 Comparison

Brucine exhibits significantly lower acute toxicity compared to its close structural analog strychnine, a quantitative differentiation with direct implications for laboratory safety protocols and experimental design. The intraperitoneal LD50 of brucine in mice was determined to be 55.23 mg/kg (58.73-51.68 mg/kg), with an oral LD50 of 189.88 mg/kg (192.2-186.4 mg/kg) [1]. In a separate study, the LD50 values of strychnine and brucine were reported as 1.10 mg/kg and 50.10 mg/kg, respectively, representing an approximately 45.5-fold lower toxicity for brucine [2]. A third source reports an intravenous LD50 of 15.4 mg/kg for brucine sulfate heptahydrate in mice [3]. These data collectively establish that brucine is substantially less acutely toxic than strychnine while still requiring stringent handling as a highly toxic CNS-targeting alkaloid.

Toxicology Safety Pharmacology Analytical Chemistry

Muscarinic Acetylcholine Receptor Allosteric Modulation: Brucine vs. Strychnine Divergent Cooperativity

Brucine and strychnine exhibit fundamentally divergent allosteric modulation profiles at muscarinic acetylcholine receptor (mAChR) subtypes, a differentiation that precludes their interchangeable use in receptor pharmacology studies. Specifically, strychnine analogues displayed negative cooperativity with the endogenous neurotransmitter acetylcholine across all five mAChR subtypes (m1-m5) [1]. In marked contrast, brucine and five of its six examined derivatives exhibited positive cooperativity with acetylcholine at one or more mAChR subtypes, with distinct subtype selectivity patterns [1]. This qualitative shift in allosteric behavior—from uniformly negative cooperativity for strychnine to positively cooperative modulation for brucine—represents a fundamental pharmacological divergence between these structurally similar alkaloids.

Neuropharmacology Receptor Pharmacology Allosteric Modulation

Analgesic Efficacy Head-to-Head: Brucine vs. Semen Strychnine in Murine Pain Models

In a direct head-to-head comparative study evaluating anti-inflammatory and analgesic effects, brucine demonstrated statistically superior analgesic activity compared to semen strychnine and Jiu-fen san. Brucine significantly increased pain threshold and reduced writhing times in the acetic acid-induced writhing test in mice [1]. The analgesic effect of the brucine group was superior to that of the semen strychnine group and Jiu-fen san group, with the difference reaching statistical significance (P < 0.01) [1]. Conversely, for anti-inflammatory activity as measured by xylene-induced ear edema inhibition rate in mice, Jiu-fen san demonstrated superior efficacy compared to brucine and semen strychnine (P < 0.05) [1].

Analgesic Research Pain Pharmacology Traditional Medicine

Chiral Resolution Applications: Brucine Sulfate as a Resolving Agent for Racemic Mixtures

Brucine sulfate serves as an effective chiral resolving agent for the separation of racemic mixtures, particularly for acidic and acetylenic compounds. Its large, rigid, and chiral molecular structure enables the formation of diastereomeric salts with racemic acids, facilitating optical resolution . Unlike modern chiral chromatographic methods that require specialized and expensive stationary phases, brucine-mediated diastereomeric crystallization offers a preparative-scale resolution approach . Specific applications include the direct enantioseparation of (±)-ibuprofen and (±)-flurbiprofen achieved by two-dimensional thin-layer chromatography on silica gel plates impregnated with optically pure (−)-brucine as the chiral selector [1]. Additionally, brucine has been employed for the optical resolution of tertiary acetylenic alcohols into their enantiomers , and as a mobile phase additive (1 mM) for enantiomeric resolution of RS-citalopram and S-escitalopram in TLC systems [2].

Chiral Separation Analytical Chemistry Pharmaceutical Synthesis

Transdermal Bioavailability and Pharmacokinetic Profile: Sustained-Release Potential of Brucine

Brucine administered via the transdermal route exhibits a defined absolute bioavailability and substantially extended pharmacokinetic parameters compared to intravenous administration. The absolute bioavailability of brucine following transdermal administration was determined to be 40.83% [1]. Compared with intravenous administration, transdermal delivery increased mean residence time (MRT) and terminal half-life (T1/2) values by approximately 8- to 12-fold [1]. Furthermore, fluctuations in drug levels across tissues, particularly in the brain, were significantly decreased with transdermal administration [1]. The cumulative amount of brucine permeating across mouse skin in vitro exceeded 90%, and no dermal toxicity was observed [1].

Pharmacokinetics Drug Delivery Formulation Development

Brucine Sulfate: Optimal Use Cases Based on Quantified Differentiation Evidence


Glycine Receptor Antagonism Studies Requiring Aqueous Assay Compatibility

For electrophysiological, ligand-binding, or neuroexcitation assays investigating glycine receptor function, brucine sulfate is the preferred form due to its water solubility [1]. Unlike the free base, which requires organic co-solvents that can alter receptor conformation or membrane properties, the sulfate salt can be directly dissolved in physiological buffers, enabling reproducible and controlled dosing in in vitro systems [2]. This property is particularly critical for patch-clamp electrophysiology and radioligand displacement assays where solvent artifacts can confound concentration-response relationships.

Preparative-Scale Chiral Resolution of Racemic Carboxylic Acids and Acetylenic Alcohols

Research groups engaged in asymmetric synthesis or pharmaceutical intermediate preparation requiring enantiopure compounds should consider brucine sulfate as a cost-effective resolving agent. The compound's established efficacy in separating (±)-ibuprofen, (±)-flurbiprofen, and tertiary acetylenic alcohols via diastereomeric salt formation offers a scalable alternative to expensive chiral chromatography columns [1]. This application is particularly relevant for academic laboratories with limited chromatography infrastructure or for pilot-scale preparations where column-based methods become cost-prohibitive [2].

Comparative Toxicology and Safety Pharmacology of Strychnos Alkaloids

Investigators conducting structure-toxicity relationship studies or developing safer glycine receptor antagonists should procure brucine sulfate as the comparator to strychnine. The quantitative toxicity differential—with brucine exhibiting an LD50 approximately 45.5-fold higher (less toxic) than strychnine [1]—provides a well-characterized reference point for structure-activity relationship analyses. Additionally, the divergent allosteric cooperativity profiles at muscarinic acetylcholine receptors (positive for brucine vs. negative for strychnine) [2] make this pair an ideal model system for exploring how subtle structural modifications translate into qualitatively distinct pharmacological behaviors.

Sustained-Release Analgesic Formulation Development and Pharmacokinetic Modeling

Pharmaceutical scientists developing transdermal or sustained-release analgesic formulations should select brucine sulfate as a model compound based on its established transdermal pharmacokinetic profile. The absolute bioavailability of 40.83% and the 8- to 12-fold extension in MRT and T1/2 relative to intravenous administration [1] provide a validated benchmark for formulation optimization studies. Furthermore, the statistically significant analgesic superiority of brucine over semen strychnine (P < 0.01) [2] supports its use as the active comparator in preclinical efficacy assessments of novel pain therapeutics derived from Strychnos alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brucine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.